Product packaging for Fmoc-homoarg-OH(Cat. No.:CAS No. 776277-76-0)

Fmoc-homoarg-OH

Cat. No.: B613423
CAS No.: 776277-76-0
M. Wt: 410.5 g/mol
InChI Key: QRELIJBJYZHTQU-IBGZPJMESA-N
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Description

Fmoc-homoarg-oh>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4O4 B613423 Fmoc-homoarg-OH CAS No. 776277-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELIJBJYZHTQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654068
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776277-76-0
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Protected Amino Acids in Peptide Science

The journey of peptide synthesis began in the late 19th and early 20th centuries, with pioneering work by scientists like Theodor Curtius and Emil Fischer. brieflands.com Curtius's work in 1881 on N-protected dipeptides and Fischer's synthesis of a Gly-Gly dipeptide in 1901 laid the fundamental groundwork for the field. brieflands.com A significant breakthrough came with the introduction of the carbobenzoxy (Cbz) protecting group by Bergmann and Zervas, which allowed for the controlled synthesis of peptides without racemization. brieflands.comnih.gov

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field. nih.govpeptide.com This technique, which involves anchoring the growing peptide chain to a solid resin support, enabled the rapid and efficient synthesis of complex peptides. peptide.comwikipedia.org The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957, which could be removed under acidic conditions, further enhanced the utility of SPPS. brieflands.comwikipedia.org

In 1970, the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han provided a milder and orthogonal protection strategy to the acid-labile Boc group. nih.govpeptide.com This "Fmoc/tBu" strategy, which utilizes the Fmoc group for N-terminal protection and tert-butyl-based groups for side-chain protection, has become a cornerstone of modern peptide synthesis. peptide.com The evolution of these protecting groups and synthesis methodologies has made the chemical synthesis of peptides a routine and powerful tool in both academic and industrial research.

Significance of Homoarginine Derivatives in Contemporary Peptide Chemistry

Homoarginine, a non-proteinogenic amino acid, is a higher homolog of arginine, containing an additional methylene (B1212753) group in its side chain. wikipedia.org This subtle structural modification imparts unique properties to peptides incorporating this residue. One of the key advantages of substituting arginine with homoarginine is the increased resistance of the resulting peptides to enzymatic degradation by trypsin. apnbiotech.com

Physiologically, homoarginine plays a role in increasing nitric oxide (NO) availability, which is crucial for endothelial function. wikipedia.org It can act as a substrate for nitric oxide synthase and inhibit arginase, an enzyme that competes for arginine. wikipedia.org In marine sponges, L-homoarginine is found in high concentrations and is believed to be a precursor for various bioactive natural products. acs.org

The incorporation of homoarginine into peptides can significantly influence their biological activity and pharmacokinetic properties. chemimpex.com For instance, substituting lysine (B10760008) with homoarginine in cationic lytic peptides has been shown to enhance their efficacy in delivering macromolecules like proteins and Cas9/sgRNA complexes into cells. nih.govkyoto-u.ac.jp This highlights the potential of homoarginine derivatives in developing novel therapeutic peptides and drug delivery systems. nih.govkyoto-u.ac.jp

Overview of Fmoc Homoarg Oh Derivatives in Research

The utility of Fmoc-homoarg-OH is expanded through its various side-chain protected derivatives, which are crucial for preventing unwanted side reactions during peptide synthesis. These derivatives allow for the strategic incorporation of homoarginine into peptide sequences, enabling the exploration of structure-activity relationships and the development of peptides with enhanced properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Applications
Fmoc-HomoArg(Pbf)-OH C35H42N4O7S662.8Synthesis of antimicrobial peptides, neuropeptides, enzyme inhibitors, and drug delivery systems. apnbiotech.cominnospk.com
Fmoc-hArg(Boc)2-OH Not explicitly foundNot explicitly foundUsed in the synthesis of β-hairpin peptidomimetic inhibitors of protein-RNA interactions. uzh.ch
Fmoc-Homoarg(Et)2-OH hydrochloride C26H34N4O4·HCl503.07Used in the development of peptide-based therapeutics, particularly in oncology and immunology, and in bioconjugation. chemimpex.comnetascientific.com

Fmoc-HomoArg(Pbf)-OH

Fmoc-L-HomoArg(Pbf)-OH is a widely used derivative where the guanidino group of homoarginine is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. apnbiotech.cominnospk.com The Pbf group is acid-labile and is typically removed during the final cleavage of the peptide from the resin. chempep.com This derivative has been instrumental in the synthesis of various biologically active peptides. For example, it has been used to create antimicrobial peptides, neuropeptides, and enzyme inhibitors. apnbiotech.com It also finds application in the development of drug delivery systems and as a tool for studying protein-protein interactions. apnbiotech.com The Pbf protecting group offers efficient protection of the guanidine (B92328) side chain, preventing side reactions and ensuring high yields in peptide synthesis. chempep.com

Fmoc-hArg(Boc)2-OH

Fmoc-hArg(Boc)2-OH utilizes two tert-butoxycarbonyl (Boc) groups to protect the guanidino side chain. The Boc groups are also acid-labile, but their removal can sometimes require harsher conditions compared to the Pbf group. chempep.com This derivative has been employed in specialized research areas, such as the synthesis of β-hairpin peptidomimetics designed to inhibit protein-RNA interactions, which are crucial in viral and bacterial pathogenesis. uzh.ch While less common than the Pbf-protected version, Fmoc-hArg(Boc)2-OH provides an alternative protection strategy for specific synthetic needs.

Fmoc-Homoarg(Et)2-OH hydrochloride

Fmoc-Homoarg(Et)2-OH hydrochloride is a specialized derivative that incorporates diethyl groups on the guanidino function. chemimpex.comevitachem.com This modification can enhance the pharmacological properties of the resulting peptides, such as their stability and bioactivity. chemimpex.comnetascientific.com It is particularly valuable in the synthesis of peptide-based therapeutics, including those for oncology and immunology, as well as in bioconjugation applications. chemimpex.comnetascientific.com The hydrochloride salt form often improves the solubility and reactivity of the compound. chemimpex.com This derivative can be used to create diverse peptide libraries for high-throughput screening to discover novel bioactive compounds. chemimpex.com

Computational Chemistry and Molecular Modeling of Fmoc Homoarg Oh and Its Peptides

Molecular Dynamics Simulations of Homoarginine-Containing Peptides

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides containing homoarginine, MD simulations provide critical information on their conformational preferences, flexibility, and interactions with biological targets such as receptors or membranes.

Researchers have employed MD simulations to understand how the incorporation of homoarginine, an analogue of arginine with an additional methylene (B1212753) group in its side chain, influences peptide structure and function. acs.org These simulations can reveal how the longer, more flexible side chain of homoarginine alters the peptide's binding mode to its target protein compared to its natural arginine counterpart. For instance, in a study on 26RFa peptide analogues, MD simulations were used to investigate how Arg25-modified analogues, including those with homoarginine, interact with the QRFPR receptor. acs.org

MD simulations are also crucial for studying the interaction of homoarginine-containing peptidomimetics with lipid membranes. researchgate.net These studies can elucidate the role of the guanidinium (B1211019) group in mediating membrane adsorption and penetration, a key factor for cell-penetrating peptides (CPPs). Simulations can quantify parameters such as the number of hydrogen bonds formed between the peptide and lipid headgroups, the depth of peptide insertion into the bilayer, and the resulting membrane curvature. biorxiv.org Atomistic simulations have shown that arginine-rich peptides bind more strongly and penetrate deeper into anionic lipid headgroups than their lysine (B10760008) equivalents, and this enhanced interaction leads to a stronger induction of negative membrane curvature. biorxiv.org

A study on palmitoylated α-peptide/β-peptoid peptidomimetics used MD simulations to compare the properties of molecules containing lysine versus those with homoarginine. The results provided insights into intramolecular hydrogen bonds, dynamic mobility, and interactions with water, helping to explain the differential behavior of these molecules when interacting with lipid bilayers. researchgate.net

Table 1: Selected Findings from Molecular Dynamics Simulations of Homoarginine-Containing Peptides

Peptidomimetic/Peptide System Simulation Focus Key Findings from MD Simulations Reference
26RFa(20–26) analogues with homoarginine Interaction with QRFPR receptor Elucidated the binding groove and conformational flexibility; showed that modifications to the guanidino group affect turn conformations and receptor interaction. acs.org
Palmitoylated peptidomimetics with homoarginine Interaction with lipid membranes Homoarginine-containing peptidomimetics showed more favorable binding enthalpies and higher adsorption onto anionic lipid bilayers compared to lysine-containing counterparts. researchgate.net
Nona-arginine (R9) vs. Nona-lysine (K9) Membrane interaction and curvature R9 binds more strongly and induces more significant negative membrane curvature than K9, an effect attributed to the specific properties of the guanidinium group. biorxiv.org
Peptides with unnatural amino acids Dimerization and folding Provided a general framework for how unnatural residues, including derivatives like homoarginine, can modify conformational flexibility and hydrogen-bonding patterns, influencing secondary structure formation. nih.gov

Quantum Chemical Calculations for Understanding Reactivity and Protecting Group Behavior

Quantum chemical (QC) calculations offer a molecular-level understanding of chemical structures, reactivity, and the behavior of protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.org These calculations are based on the principles of quantum mechanics and can predict electronic properties, reaction energies, and transition states with high accuracy.

For Fmoc-homoarg-OH, QC calculations are instrumental in understanding the lability of the Fmoc protecting group. The Fmoc group is known for its sensitivity to basic conditions, typically being removed by treatment with a secondary amine like piperidine (B6355638). lgcstandards.com The cleavage occurs via a β-elimination mechanism. QC calculations can model this reaction pathway, determining the energetics and the structure of the transition state. Such studies confirm that the acidity of the proton at the C9 position of the fluorenyl group is key to its base-lability. publish.csiro.au

Furthermore, QC methods can be used to investigate the intramolecular interactions within the this compound molecule itself. acs.org These calculations can quantify the strength of hydrogen bonds, such as those that might form between the guanidinium group of the homoarginine side chain and the carboxylate or the urethane (B1682113) moiety. These interactions can influence the molecule's preferred conformation in solution and potentially affect the reactivity of both the carboxyl group during peptide coupling and the Fmoc group during deprotection.

A study combining solid-state NMR, X-ray crystallography, and quantum chemical calculations on N-α-Fmoc-protected amino acids has provided detailed insights into their structural and electronic properties. wikipedia.org While not specific to homoarginine, the findings are generalizable and highlight how the Fmoc group influences the local chemical environment of the amino acid.

Table 2: Key Characteristics of the Fmoc Protecting Group Investigated by Computational Methods

Property Computational Method Finding Significance
Cleavage Mechanism Quantum Chemistry The deprotection by base proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic C9-proton on the fluorene (B118485) ring. publish.csiro.au Explains the high sensitivity to basic conditions and orthogonality with acid-labile protecting groups.
Electronic Structure Quantum Chemistry The fluorenyl system's electronic properties contribute to the stability of the dibenzofulvene byproduct formed after cleavage. wikipedia.org The formation of a stable, UV-active byproduct allows for real-time monitoring of the deprotection step in solid-phase peptide synthesis.
Intramolecular Interactions Quantum Chemistry Can predict and quantify hydrogen bonding between the Fmoc urethane and the amino acid side chain. acs.org These interactions can affect the local conformation and reactivity of the protected amino acid during synthesis.
Steric Hindrance Molecular Modeling The bulky nature of the Fmoc group can sterically hinder the approach of reagents. nih.gov This can impact coupling efficiency, especially with sterically demanding amino acids, and may require optimization of reaction conditions.

Computational Design of Novel Homoarginine-Based Peptidomimetics

Computational design leverages molecular modeling and simulation to create novel molecules with specific, enhanced properties. For homoarginine, this approach is used to design peptidomimetics—molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve characteristics like stability, affinity, or cell permeability. acs.org

The process often begins with a known peptide ligand and its target receptor. Computational tools are used to model the peptide-receptor complex and identify key interactions. Scientists can then computationally introduce modifications, such as substituting an arginine residue with homoarginine, and predict the effect on binding affinity and specificity. For example, the elongated side chain of homoarginine might allow for new or optimized interactions within a receptor's binding pocket that were not possible with arginine. acs.org A study on inhibitors of uPA and TMPRSS2 involved the design and synthesis of peptidomimetics containing homoarginine, highlighting its importance as a building block in creating diverse chemical libraries for screening. mdpi.com

One area where homoarginine is of particular interest is in the design of cell-penetrating peptides (CPPs). The guanidinium group is critical for cell entry, and modifying its presentation on a peptide backbone can enhance efficacy. Computational studies suggest that elongating the side chain of lysine by branching it with homoarginine can lead to more effective inhibitors of certain protein-protein interactions. researchgate.net

Computational design is not limited to modifying side chains. It also extends to creating entirely new backbones that position homoarginine side chains in specific spatial arrangements to mimic the surface of a protein or to optimize interactions with a membrane. researchgate.netacs.org These de novo design approaches are becoming more powerful, enabling the creation of complex macrocycles and other constrained structures with high affinity and selectivity for their targets. tandfonline.com

Table 3: Examples of Computationally Guided Design of Homoarginine-Based Peptidomimetics

Target/Application Design Strategy Computational Approach Result/Observation Reference
QRFPR Ligands Modify Arg25 in 26RFa(20–26) with homoarginine and other derivatives. Molecular Dynamics Simulations Homoarginine substitution resulted in a less potent ligand compared to the parent peptide, providing structure-activity relationship data for further design. acs.org
uPA/TMPRSS2 Inhibitors Incorporate homoarginine as a P1 residue in peptidomimetic inhibitors. Ligand-Based Design, Homology Modeling The homoarginine-containing inhibitor did not show activity, highlighting the strict structural requirements of the S1 binding pocket for these proteases. mdpi.com
Inhibition of Amyloid Formation Side-chain elongation of Lys with homoarginine in a short peptide. Molecular Modeling The Lys(Har)-Pro-Pro-Arg peptide showed more effective inhibition, suggesting the modification improved interaction with the target. researchgate.net
siRNA Delivery Design of peptidomimetics with repeating homoarginine residues. Molecular Modeling Peptidomimetics with systematically varied numbers of homoarginine residues were shown to self-assemble with siRNA, forming complexes for gene silencing. researchgate.net

Analytical Methodologies for Fmoc Homoarg Oh in Research

Chromatographic Techniques for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity of Fmoc-homoarg-OH and for its purification. These methods separate the compound from impurities based on its physicochemical properties.

RP-HPLC is a primary method for determining the purity of this compound and its derivatives, often achieving purity levels of ≥95% to ≥99%. scientificlabs.co.ukchemimpex.comanaspec.com The technique is also used in the purification of crude peptides synthesized using this compound. rsc.orgajpamc.com In a typical analytical setup, a C18 column is used with a gradient elution system involving solvents like acetonitrile (B52724) and water, often with trifluoroacetic acid (TFA) as an additive. researchgate.net The separation is monitored by UV detection, commonly at wavelengths between 200 nm and 300 nm. tdcommons.org For instance, analysis of Fmoc-protected amino acids can be performed using a C18 column with a gradient of acetonitrile in water containing 0.05% TFA. researchgate.net

The conditions for HPLC analysis can be optimized to effectively separate impurities. This includes adjusting the mobile phase composition, flow rate, and the type of stationary phase. For example, a patent discloses a method for detecting the purity of Fmoc-Arg(Pbf)-OH by using high-performance liquid chromatography with acetonitrile as a solvent, which allows for better separation of impurities. google.com

Table 1: Exemplary RP-HPLC Conditions for Fmoc-Amino Acid Analysis

ParameterConditionReference
Column C18 (Chromolith 4.6 × 50 mm) researchgate.net
Mobile Phase A 0.05% TFA in water researchgate.net
Mobile Phase B 0.05% TFA in acetonitrile researchgate.net
Gradient 5% to 50% B researchgate.net
Detection UV researchgate.net

Spectroscopic Characterization in Academic Research

Spectroscopic methods provide detailed structural information and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound. While specific NMR data for the unprotected this compound is not detailed in the provided results, the principles of NMR are widely applied to characterize similar Fmoc-protected amino acids. sigmaaldrich.comresearchgate.net For related compounds, both ¹H and ¹³C NMR are used to confirm the presence of the Fmoc group, the amino acid core, and any side-chain protecting groups. rsc.org Isotopic labeling with ¹³C and ¹⁵N can be employed in solid-state NMR studies to gain more detailed structural information, particularly in the context of synthesized peptides. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound and its derivatives. For the related compound Fmoc-homoArg(Pbf)-OH, the molecular weight is confirmed to be 662.80 g/mol . sigmaaldrich.com In peptide synthesis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to check the completeness of each coupling step, including the incorporation of Fmoc-homoArg(Pbf)-OH. nih.gov High-resolution mass spectrometry is also a key quality control tool for ensuring high purity. chempep.com

Table 2: Physicochemical Properties of Fmoc-homoarg(Pbf)-OH

PropertyValueReference
Molecular Formula C₃₅H₄₂N₄O₇S innospk.com
Molecular Weight 662.79600 g/mol innospk.com
Appearance White to slight yellow to beige powder scientificlabs.co.uk
Purity (HPLC) ≥95.0% scientificlabs.co.uksigmaaldrich.com
Purity (TLC) ≥97% scientificlabs.co.uksigmaaldrich.com

Advanced Techniques for Purity Assessment in Research Settings

Beyond standard chromatographic and spectroscopic methods, other techniques are utilized to ensure the high purity of this compound for research applications.

Thin-Layer Chromatography (TLC) is a simple and rapid method used for monitoring reaction progress and assessing purity, often in conjunction with HPLC. For Fmoc-homoArg(Pbf)-OH, a purity of ≥97% as determined by TLC is often reported. scientificlabs.co.uksigmaaldrich.com

Furthermore, the purity of the starting Fmoc-amino acids, including this compound, directly impacts the purity of the final synthesized peptide. Research has shown that purifying individual Fmoc-amino acids before their use in solid-phase peptide synthesis (SPPS) can significantly reduce the impurity profile of the resulting crude peptide. ajpamc.com This highlights the importance of rigorous purity assessment of the building blocks themselves. In some cases, chemoselective tags can be used to aid in the purification of long peptides, separating them from failure sequences. sigmaaldrich-jp.com

Future Prospects and Broader Impact of Fmoc Homoarg Oh Research

Innovations in Drug Discovery and Development

The use of Fmoc-homoarg-OH derivatives is a cornerstone in modern pharmaceutical research and development. innospk.com These compounds serve as essential building blocks in the synthesis of complex peptides and peptide-based drugs. chemimpex.comchemimpex.com The incorporation of homoarginine can improve the pharmacokinetic properties of therapeutic peptides, offering advantages in stability and bioactivity, which are critical for creating effective drug candidates. chemimpex.comnetascientific.com Specifically, derivatives like Fmoc-D-homoArg(Et)2-OH are noted for rendering peptides and proteins resistant to degradation by enzymes like trypsin. medchemexpress.com This resistance is a significant step forward in developing more robust and effective peptide therapeutics. The high purity of compounds like Fmoc-Homoarg(Pbf)-OH (≥98%) ensures minimal impurities in the synthesis process, which is a stringent requirement in the pharmaceutical industry for producing cutting-edge medications. innospk.com

This compound is a key component in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides. chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to this process, allowing for selective and efficient synthesis of peptides with precise amino acid sequences. chemimpex.comnetascientific.com The introduction of homoarginine can introduce cationic properties that may enhance a peptide's binding affinity and biological activity. chemimpex.com

Research has shown that replacing arginine with homoarginine can be a valuable strategy for designing biologically active peptides with increased resistance to enzymatic degradation. nih.gov This has been explored in the synthesis of opioid peptides like neo-endorphins and dynorphins. nih.gov Furthermore, derivatives such as Fmoc-L-Homoarg(Et)2-OH are specifically used for synthesizing peptides containing homoarginine, contributing to the development of new peptide drugs. medchemexpress.com The good solubility and stability of the resulting peptides can improve their bioavailability and efficacy in vivo. chembk.com This makes this compound and its variants indispensable tools in medicinal chemistry for creating therapeutics in areas like oncology and immunology, where precise peptide design is crucial. chemimpex.com

Derivatives of this compound in Therapeutic Peptide Synthesis

DerivativeKey Application/FindingReference
Fmoc-L-Homoarg-OH · HClIntroduces cationic properties to improve binding affinity and pharmacokinetic properties of peptide drugs. chemimpex.com
Fmoc-D-homoArg(Et)2-OHRenders peptides resistant to proteolysis by trypsin. medchemexpress.com
Fmoc-Homoarg(Pbf)-OHUsed as a tool for introducing homoarginine during Fmoc SPPS, similar to Fmoc-Arg(Pbf)-OH. alfa-chemistry.com
Boc-Har{omega,omega'-[Z(2Cl)]2}-OHUsed in the synthesis of neo-endorphins and dynorphins to create peptides with increased resistance to degradation. nih.gov

The development of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) represents a significant area of therapeutic innovation. Arginine-rich peptides are frequently used in the design of CPPs and AMPs. chempep.com The substitution of arginine with homoarginine, facilitated by reagents like Fmoc-HoArg(Pbf)-OH, has been a key strategy in this field. apnbiotech.com Research has demonstrated that incorporating homoarginine in place of arginine in certain AMPs can significantly enhance their stability in human serum without compromising their antimicrobial activity. nih.gov

For example, analogs of the antimicrobial peptide oncocin where L-arginine was replaced by D-arginine showed a dramatic increase in bioavailability from 25 minutes to over 8 hours, along with slightly improved antibacterial activity. peptide.com The synthesis of such potent analogs relies on protected derivatives like Fmoc-D-Arg(Pbf)-OH. peptide.com These findings underscore the potential of using this compound and its related compounds to overcome the limitations of natural peptides, such as protease vulnerability, paving the way for more effective treatments for bacterial infections. nih.gov The use of Fmoc-HoArg(Pbf)-OH has been specifically noted in the synthesis of various peptides including AMPs and neuropeptides. apnbiotech.com

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's efficacy and stability. Specific derivatives of homoarginine have emerged as valuable components in this technology. For instance, Fmoc-D-homoArg(Et)2-OH (hydrochloride) is utilized as a cleavable ADC linker in the synthesis of antibody-drug conjugates. medchemexpress.com This highlights a sophisticated application of a homoarginine derivative beyond direct incorporation into the main peptide chain, showcasing its utility in constructing complex bioconjugates for targeted drug delivery.

Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides

Advancements in Chemical Biology and Biochemistry

In the fields of chemical biology and biochemistry, this compound and its derivatives serve as versatile tools for research. chemimpex.com They are employed to synthesize custom peptides used in the study of protein-protein interactions and the design of novel biomolecules. chemimpex.comnetascientific.com The incorporation of homoarginine allows researchers to probe the functional role of arginine residues in peptides and proteins. For example, replacing a natural arginine with homoarginine can alter enzymatic cleavage sites, helping to elucidate metabolic pathways and enzyme mechanisms. nih.gov

These amino acid derivatives are also used to create diverse peptide libraries for high-throughput screening, which aids in the discovery of new bioactive compounds. netascientific.com Furthermore, derivatives have been used in neuroscience research to study neuropeptides and their roles in signaling pathways. netascientific.comapnbiotech.com The ability to synthesize peptides with specific modifications using this compound is crucial for advancing our understanding of fundamental biological processes.

Development of New Chemical Tools and Probes

This compound and its protected forms, such as Fmoc-homoArg(Pbf)-OH, are described as fundamental tools for the introduction of homoarginine during Fmoc solid-phase peptide synthesis (SPPS). chemicalbook.comsigmaaldrich.com Their utility extends to the creation of sophisticated chemical probes for studying biological systems.

One notable application is in the development of inhibitors for histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. iris-biotech.de Specific building blocks, including Fmoc-HomoArg(OtBu,Pbf)-OH, are used to create substrate peptidomimetic inhibitors. These molecules contain non-natural amino acids with functional groups that can chelate the zinc(II) ion in the HDAC active site. By using these Fmoc-protected derivatives, researchers can systematically fine-tune the chelating properties of peptides, leading to the development of potent and selective HDAC inhibitors. iris-biotech.de This work exemplifies how this compound derivatives function as enabling tools for creating chemical probes to interrogate complex biological pathways.

This compound Derivatives as Chemical Tools

DerivativeFunction as a Tool/ProbeReference
Fmoc-homoArg(Pbf)-OHA useful tool for introducing homoarginine during Fmoc SPPS. alfa-chemistry.comchemicalbook.com
Fmoc-HomoArg(OtBu,Pbf)-OHA building block for synthesizing HDAC inhibitors, acting as a tool to fine-tune the chelating properties of peptides. iris-biotech.de
Fmoc-D-Homoarg(Et)2-OHA building block for creating peptide-based therapeutics and studying protein interactions. chemimpex.comnetascientific.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Fmoc-homoarg-OH in peptide synthesis?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
  • Coupling : Activate the amino acid (e.g., with HBTU or HATU) in the presence of a base (e.g., DIPEA) for efficient coupling .
  • Purification : Reverse-phase HPLC (≥99% purity) with a C18 column and gradients of water/acetonitrile (0.1% TFA) is standard .
  • Critical Note : Monitor reaction progress via ninhydrin or LC-MS to avoid incomplete coupling or side reactions .

Q. How do steric and electronic effects of the homoarginine side chain influence coupling efficiency?

  • Methodological Answer : The extended side chain of homoarginine increases steric hindrance, requiring optimized conditions:

  • Extended Coupling Time : 2–4 hours compared to standard 1-hour protocols .
  • Activation Reagents : Use HATU (instead of HOBt/DIC) for improved activation of bulky residues .
  • Solvent Choice : DCM/DMF mixtures (1:1) enhance solubility and reduce aggregation during synthesis .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Waste Disposal : Segregate waste in designated containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the self-assembly behavior of this compound-containing peptides?

  • Methodological Answer :

  • Simulation Setup : Use software like GROMACS or AMBER to model peptide folding and aggregation. Input structures are optimized via DFT (e.g., B3LYP/6-31G*) .
  • Key Parameters : Analyze π-π stacking of Fmoc groups, hydrogen bonding, and solvent interactions .
  • Validation : Compare simulated fibril diameters (e.g., 10–15 nm) with TEM/WAXS data .
  • Example : A study on Fmoc-dipeptides revealed amphiphilic fibril surfaces drive aggregation, contradicting earlier β-sheet assumptions .

Q. What strategies resolve contradictions in structural data (e.g., CD vs. FTIR) for this compound peptides?

  • Methodological Answer :

  • Multi-Technique Validation :
TechniqueStructural InsightLimitations
CDSecondary structure (e.g., PPII helices)Insensitive to short peptides
FTIRAmide I band (1600–1700 cm⁻¹) for β-sheets/random coilsOverlap with solvent peaks
WAXSFibril periodicity (d-spacings)Requires crystalline samples
  • Case Study : For Fmoc-AA, WAXS confirmed π-stacking distances (4.7 Å), while FTIR ruled out dominant β-sheets .

Q. How can this compound be incorporated into phosphatase-resistant peptide antagonists for therapeutic applications?

  • Methodological Answer :

  • Design : Replace phosphorylated tyrosine (pTyr) in SH2 domain ligands with homoarginine to mimic charge and resist phosphatases .
  • Synthetic Steps :

Use this compound with orthogonal protecting groups (e.g., Pbf for guanidino).

Perform on-resin global deprotection with TFA/scavengers (e.g., TIPS/H₂O) .

  • Biological Testing : Validate binding via SPR or ITC and assess stability in serum-containing media .

Data-Driven Insights

Q. What analytical techniques are essential for characterizing this compound purity and stability?

  • Methodological Answer :

  • Purity Assessment :
MethodConditionsTarget
HPLCC18 column, 0.1% TFA, 5→95% ACN≥99% purity
NMRDMSO-d6, 500 MHzConfirm absence of rotamers
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for de-Fmoc or oxidation products .

Contradiction Analysis

Q. Why do some studies report β-sheet dominance in Fmoc-peptides while others propose PPII helices?

  • Methodological Answer :

  • Context Dependency : Solvent (e.g., pH, ionic strength) and peptide length alter dominant conformations. For example:
  • Short peptides (e.g., dipeptides) : PPII helices prevail due to limited backbone flexibility .
  • Longer peptides : β-sheets form under high-concentration or low-solubility conditions .
  • Resolution : Use TEM (for fibril morphology) and solid-state NMR to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.